molecular formula C12H21N5O2S2 B1679011 Nizatidine CAS No. 76963-41-2

Nizatidine

Número de catálogo B1679011
Número CAS: 76963-41-2
Peso molecular: 331.5 g/mol
Clave InChI: NRFDOJHZMQJSKN-IZZDOVSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nizatidine is a histamine H2 receptor antagonist that inhibits stomach acid production . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease . It works by decreasing the amount of acid produced by the stomach .


Synthesis Analysis

The synthesis of Nizatidine involves a specific combination of pathways used for making both prototype drugs. The initial compound is 2-(Dimethylaminomethyl)-4-hydroxymethylthiazol, from which the desired nizatidine is synthesized by subsequent reaction with 2-mercaptoethylamine hydrochloride and then with N-methyl-1-methythio-2-nitroethenamine .


Molecular Structure Analysis

The IUPAC name of Nizatidine is dimethyl [(4-{[(2-{[(E)-1-(methylamino)-2-nitroethenyl]amino}ethyl)sulfanyl]methyl}-1,3-thiazol-2-yl)methyl]amine .


Chemical Reactions Analysis

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions .


Physical And Chemical Properties Analysis

Nizatidine has a molecular formula of C12H21N5O2S2, an average mass of 331.457 Da, and a mono-isotopic mass of 331.113678 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 478.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It is soluble in chloroform, methanol, and water, but less soluble in isopropanol, ethyl acetate, benzene, ether, and octanol .

Aplicaciones Científicas De Investigación

1. Taste Masking of Nizatidine

  • Summary of Application: Nizatidine’s bitter taste was effectively masked using ion-exchange resins, specifically Amberlite IRP-69 and Dowex-50 . This is crucial for better patient compliance and therapeutic value, especially for children and elderly patients .
  • Methods of Application: The drug-resin complexes were prepared by batch process using drug: resin ratios of 1:1, 1:3, and 1:5 . The optimum drug: resin ratio and the time required for maximum percentage drug loading into the complexes were determined .
  • Results: The NZD-Dowex complex was obtained at a drug: resin ratio of 1:5 using a stirring time of 1 hour in order to get 100% loading of NZD . The NZD-Dowex complex had a spherical shape and smooth texture similar to Dowex resin . The NZD-Dowex complex with a ratio of 1:5 showed that in vitro drug release of 4.27% at 5 min in simulated salivary fluid of pH 6.8 and 99.67% at 1 hour in simulated gastric fluid of pH 1.2 .

2. Gastroretentive Tablets of Nizatidine

  • Summary of Application: Nizatidine was formulated into gastroretentive tablets to increase the bioavailability of the drug . This helps to achieve a better therapeutic effect as Nizatidine belongs to BCS class 3 .
  • Methods of Application: Response surface methodology was employed to optimize the formulation with suitable experimental design . The goal of the response surface methodology was to obtain a regression model and to find a suitable approximation for the true functional relationship between the response and the set of independent variables .
  • Results: The floating lag time was observed to be less than 20 seconds, total floating time was in the range of 8–24 hours, hardness ranges from 4 to 5 kg/cm², and friability was less than 1% . Dissolution data indicated that the higher viscosity of Mimosa (2%) delayed the drug release for an extended period of time up to 23 hours .

3. Mucoadhesive Microballons of Nizatidine

  • Summary of Application: Mucoadhesive microballons were prepared using a combination of Poly Acrylic Acid (PAA), Poly Vinyl Pyrrolidone (PVP) polymers by polymer-polymer combination with solvent diffusion method . It manages the discharge rate of Nizatidine between therapeutic absorption windows by extending the gastric emptying time of the formulation .
  • Methods of Application: The mucoadhesive microballons were prepared by using combination of Poly Acrylic Acid (PAA), Poly Vinyl Pyrrolidone (PVP) polymers by polymer-polymer combination with solvent diffusion method .
  • Results: The present work confirmed that any criteria can affect the result of the shape, size and size distribution, entire medication load of microballons .

Safety And Hazards

Nizatidine may cause serious side effects. Users should stop using nizatidine and call their doctor at once if they have worsening heartburn, chest pain, pale skin, feeling light-headed or short of breath, or jaundice (yellowing of the skin or eyes) . It is not known whether nizatidine will harm an unborn baby, and it can pass into breast milk and may harm a nursing baby .

Propiedades

IUPAC Name

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXNSQHWDMGGP-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4), 10-33mg/mL, Soluble in water, 3.86e-02 g/L
Record name SID49648463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. Competitive inhibition results in reduction of basal and nocturnal gastric acid secretions. The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin.
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nizatidine

Color/Form

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid

CAS RN

76963-41-2
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nizatidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nizatidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130-132 °C, 203 °C
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nizatidine
Reactant of Route 2
Reactant of Route 2
Nizatidine
Reactant of Route 3
Reactant of Route 3
Nizatidine
Reactant of Route 4
Reactant of Route 4
Nizatidine
Reactant of Route 5
Reactant of Route 5
Nizatidine
Reactant of Route 6
Nizatidine

Citations

For This Compound
9,930
Citations
DM Morton - Scandinavian Journal of Gastroenterology, 1987 - Taylor & Francis
… in rats or mice given nizatidine in the diet for two years. Nizatidine did not cause liver enzyme … Nizatidine did not produce adverse effects on the fertility of rats, was not teratogenic in rats …
Number of citations: 62 www.tandfonline.com
JT Callaghan, RF Bergstrom, A Rubin… - Scandinavian Journal …, 1987 - Taylor & Francis
… , and hormonal effects of nizatidine are reviewed in healthy volunteers … of nizatidine exceeded 90% ; the halflife (ti), plasma clearance (CIJ, and volume of distribution (Vd) of iv nizatidine …
Number of citations: 58 www.tandfonline.com
AH Price, RN Brogden - Drugs, 1988 - Springer
… Similarly, studies in humans have confirmed that nizatidine is a potent inhibitor of basal, … with nizatidine is limited. Nevertheless, multicentre therapeutic trials have shown that nizatidine …
Number of citations: 60 link.springer.com
MP Knadler, RF Bergstrom, JT Callaghan… - Drug metabolism and …, 1986 - Citeseer
… did not notably affect the amount of nizatidine … Nizatidine sulfoxide also may be a minor metabolite … A five-point calibration curve was linear at nizatidine concentrations …
Number of citations: 133 citeseerx.ist.psu.edu
R Vargas, J Ryan, FG McMahon… - The Journal of …, 1988 - Wiley Online Library
… Nizatidine also significantly reduced meal‐stimulated acid secretion at breakfast (14 ± 9, 9 ± 7… Nizatidine seems to be a promising H 2 antagonist, more potent than cimetidine (on an mg/…
Number of citations: 15 accp1.onlinelibrary.wiley.com
ML Cloud, WW Offen… - American Journal of …, 1991 - search.ebscohost.com
… Compared with placebo, nizatidine 150 mg twice daily was highly effective in rapidly … occurred after 6 wk of therapy with nizatidine 150 mg bid (vs. nizatidine 300 mg hs or placebo) only …
Number of citations: 53 search.ebscohost.com
AW Basit, JM Newton, LF Lacey - International journal of pharmaceutics, 2002 - Elsevier
The H 2 -receptor antagonist ranitidine has previously been shown to be a substrate for colonic bacterial metabolism. The objective of the present study was to assess the in vitro …
Number of citations: 95 www.sciencedirect.com
P Cavazzoni, Y Tanaka, SM Roychowdhury… - European …, 2003 - Elsevier
… on average at weeks 3 and 4 with olanzapine+nizatidine 300 mg bid (P<0.05) compared to … Nizatidine was well-tolerated and did not adversely affect clinical outcomes. Nizatidine 300 …
Number of citations: 126 www.sciencedirect.com
SM Abdel-Rahman, FK Johnson… - Journal of pediatric …, 2004 - journals.lww.com
… The age-associated changes in λ z observed for nizatidine and its metabolite were predictable and consistent with developmental acquisition of renal function. Mean and median pH, as …
Number of citations: 24 journals.lww.com
K Adachi, M Ono, A Kawamura, M Yuki… - Alimentary …, 2002 - Wiley Online Library
Background: Salivation plays an important role in the defence of the oesophageal mucosa against gastric acidic reflux and can be evoked by cholinergic stimulation. Both nizatidine and …
Number of citations: 44 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.